Cas no 871944-19-3 (2,4-Bis(trifluoromethyl)mandelic acid)
2,4-Bis(trifluoromethyl)mandelic acid Chemical and Physical Properties
Names and Identifiers
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- 2,4-bis(trifluoromethyl)mandelic acid
- alpha-Hydroxy-2,4-bis(trifluoromethyl)benzeneacetic acid
- 2,4-Bis(trifluoromethyl)mandelic acid
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- Inchi: 1S/C10H6F6O3/c11-9(12,13)4-1-2-5(7(17)8(18)19)6(3-4)10(14,15)16/h1-3,7,17H,(H,18,19)
- InChI Key: KFPFBJBTNVPDGW-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(F)(F)F)C=CC=1C(C(=O)O)O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 337
- XLogP3: 2.6
- Topological Polar Surface Area: 57.5
2,4-Bis(trifluoromethyl)mandelic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013006180-250mg |
2,4-Bis(trifluoromethyl)mandelic acid |
871944-19-3 | 97% | 250mg |
$470.40 | 2023-08-31 | |
| Alichem | A013006180-500mg |
2,4-Bis(trifluoromethyl)mandelic acid |
871944-19-3 | 97% | 500mg |
$847.60 | 2023-08-31 | |
| Alichem | A013006180-1g |
2,4-Bis(trifluoromethyl)mandelic acid |
871944-19-3 | 97% | 1g |
$1519.80 | 2023-08-31 |
2,4-Bis(trifluoromethyl)mandelic acid Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 2,4-Bis(trifluoromethyl)mandelic acid
Introduction to 2,4-Bis(trifluoromethyl)mandelic Acid (CAS No. 871944-19-3)
2,4-Bis(trifluoromethyl)mandelic acid is a fluorinated derivative of mandelic acid, characterized by the presence of two trifluoromethyl groups at the 2nd and 4th positions of the benzene ring. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. With a CAS number of 871944-19-3, it serves as a valuable intermediate in the synthesis of various therapeutic agents, particularly those targeting inflammatory and metabolic disorders.
The introduction of fluorine atoms into aromatic compounds often enhances their metabolic stability, lipophilicity, and binding affinity to biological targets. In the case of 2,4-Bis(trifluoromethyl)mandelic acid, the electron-withdrawing nature of the trifluoromethyl groups influences its electronic distribution, making it a versatile scaffold for drug design. Recent studies have highlighted its role in developing novel inhibitors for enzymes involved in metabolic pathways such as glycolysis and lipogenesis.
One of the most compelling applications of 2,4-Bis(trifluoromethyl)mandelic acid is in the investigation of anti-inflammatory agents. Fluorinated mandelic acid derivatives have shown promising activity in modulating inflammatory responses by inhibiting key pro-inflammatory cytokines. For instance, research published in recent years demonstrates that compounds structurally related to 2,4-Bis(trifluoromethyl)mandelic acid can suppress the production of TNF-α and IL-6 in vitro, suggesting their potential as lead candidates for treating chronic inflammatory diseases.
The synthesis of 2,4-Bis(trifluoromethyl)mandelic acid typically involves multi-step organic reactions, including halogenation followed by nucleophilic substitution or cross-coupling techniques. The presence of multiple reactive sites due to the trifluoromethyl groups necessitates careful optimization of reaction conditions to achieve high yields and purity. Advanced computational methods, such as density functional theory (DFT), have been employed to predict the reactivity and stability of this compound, aiding in the development of efficient synthetic routes.
From a pharmacological perspective, the pharmacokinetic properties of 2,4-Bis(trifluoromethyl)mandelic acid are influenced by its fluorinated structure. Studies indicate that fluorine atoms can prolong the half-life of drugs by reducing enzymatic degradation. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) drug development. Emerging research is exploring its potential in treating neurodegenerative disorders by modulating neurotransmitter pathways.
The role of 2,4-Bis(trifluoromethyl)mandelic acid extends beyond medicinal chemistry; it also finds applications in materials science and agrochemicals. Fluorinated compounds are known for their enhanced durability and resistance to environmental degradation, making them suitable for high-performance materials. Furthermore, derivatives of this compound have been investigated as intermediates in the synthesis of advanced pesticides that exhibit improved efficacy against resistant pests.
In conclusion, 2,4-Bis(trifluoromethyl)mandelic acid (CAS No. 871944-19-3) represents a fascinating example of how structural modifications can significantly alter the biological and chemical properties of a molecule. Its versatility as a synthetic intermediate and its potential therapeutic applications underscore its importance in modern drug discovery. As research continues to uncover new uses for fluorinated compounds, 2,4-Bis(trifluoromethyl)mandelic acid is poised to play a pivotal role in addressing some of today's most pressing medical challenges.
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